A Technical Guide to the Chemical Properties of 4-Methylmorpholine N-oxide Monohydrate
A Technical Guide to the Chemical Properties of 4-Methylmorpholine N-oxide Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylmorpholine N-oxide, commonly abbreviated as NMO or NMMO, is a heterocyclic amine oxide. In its commercially supplied monohydrate form (C₅H₁₁NO₂·H₂O), it serves as a versatile and powerful tool in modern organic chemistry and material science.[1][2] Its unique chemical properties make it an indispensable reagent, particularly as a co-oxidant in catalytic oxidation reactions and as a highly effective solvent for dissolving cellulose (B213188).[1][3] This technical guide provides an in-depth overview of the core chemical properties of 4-Methylmorpholine N-oxide monohydrate, detailed experimental methodologies for property determination, and visualizations of its key reaction mechanisms.
Chemical and Physical Properties
The fundamental physical and chemical characteristics of 4-Methylmorpholine N-oxide monohydrate are summarized below. These properties are crucial for its handling, storage, and application in various chemical processes.
| Property | Value | Reference(s) |
| IUPAC Name | 4-methylmorpholin-4-ium-4-olate;hydrate | [4][5] |
| Synonyms | NMO, NMMO, N-Methylmorpholine oxide monohydrate | [1][6] |
| CAS Number | 70187-32-5 | [6][7] |
| Molecular Formula | C₅H₁₁NO₂ · H₂O | [6][7] |
| Molecular Weight | 135.16 g/mol | [5][7] |
| Appearance | White to cream crystalline powder or lumps | [4][8] |
| Melting Point | 71-75 °C | [6][9] |
| Solubility | Soluble in water and polar organic solvents like methanol (B129727) and DMSO | [10][11][12] |
| Water Content | 10-16% (Karl Fischer Titration) | [4] |
| Assay | ≥95.0% to ≥98.0% (Non-aqueous acid-base Titration) | [4][6] |
| Key Characteristic | Hygroscopic | [8] |
Core Chemical Applications and Mechanisms
The utility of NMMO monohydrate is rooted in two primary chemical functions: its ability to act as a potent co-oxidant and its exceptional capacity to dissolve cellulose.
Role as a Co-oxidant in Catalytic Cycles
NMMO is widely employed as a terminal oxidant to regenerate a metal catalyst in a variety of oxidation reactions. This allows for the use of expensive and often toxic catalysts, such as osmium tetroxide and tetrapropylammonium (B79313) perruthenate (TPAP), in substoichiometric, catalytic amounts.[2]
In the Sharpless asymmetric dihydroxylation, NMMO is used to re-oxidize the osmium(VI) species back to the active osmium(VIII) tetroxide, allowing the catalytic cycle to continue. This reaction converts prochiral alkenes into chiral vicinal diols with high enantioselectivity.[13][14][15]
Caption: Catalytic cycle of Sharpless Asymmetric Dihydroxylation with NMMO.
NMMO serves as the stoichiometric oxidant in the Ley-Griffith oxidation, which typically converts primary alcohols to aldehydes and secondary alcohols to ketones.[1] It regenerates the active Ruthenium(VII) catalyst (TPAP) from the reduced Ruthenium(V) state.[4][16][17]
Caption: Catalytic cycle of TPAP-mediated alcohol oxidation with NMMO.
Cellulose Dissolution
Cellulose is notoriously insoluble due to its extensive and highly structured intermolecular and intramolecular hydrogen bonding network.[1] NMMO monohydrate is a potent direct solvent for cellulose because the oxygen atom of its N-O dipole is a strong hydrogen bond acceptor.[18] It disrupts the existing hydrogen bonds between cellulose chains, allowing the polymer to dissolve and form a homogeneous solution known as "dope."[12][19] This process is the foundation of the environmentally friendly Lyocell process for producing regenerated cellulose fibers.[1][20]
Caption: Mechanism of cellulose dissolution by NMMO monohydrate.
Experimental Protocols for Property Determination
The quantitative data presented in this guide are determined by established laboratory procedures. Below are outlines of the methodologies for key properties.
Melting Point Determination
The melting point is determined using a capillary melting point apparatus.
-
Apparatus: Mel-Temp apparatus or Thiele tube setup, thermometer, glass capillary tubes.[10]
-
Procedure:
-
A small amount of finely powdered, dry NMMO monohydrate is packed into a glass capillary tube to a depth of 1-2 mm.[10][21]
-
The capillary is placed in the heating block of the apparatus alongside a calibrated thermometer.
-
The sample is heated rapidly to approximately 15-20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.[8]
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.[8][21]
-
Water Content by Karl Fischer Titration
This is the standard method for accurately determining the water content of hydrates.
-
Apparatus: Automated Karl Fischer titrator (volumetric or coulometric), titration cell, analytical balance.
-
Principle: The titration is based on the reaction between iodine and water in the presence of sulfur dioxide, a base (like imidazole), and an alcohol (like methanol).[22] The endpoint is detected potentiometrically when an excess of iodine is present.[22]
-
Procedure:
-
The titration vessel is charged with a suitable solvent (e.g., methanol) and titrated to a dry endpoint with the Karl Fischer reagent to eliminate residual moisture.[7]
-
A precisely weighed sample of NMMO monohydrate is quickly added to the conditioned vessel.[7][23]
-
The sample is stirred to dissolve and release its water.
-
The sample is titrated with the Karl Fischer reagent until the stable endpoint is reached. The volume of titrant consumed is used to calculate the water content based on the predetermined titer of the reagent.[7]
-
Assay by Non-Aqueous Acid-Base Titration
The basicity of the amine oxide function can be determined by titration in a non-aqueous solvent.
-
Apparatus: Potentiometric titrator or manual burette setup, pH electrode suitable for non-aqueous media (e.g., Solvotrode), analytical balance.[24]
-
Reagents: Glacial acetic acid (solvent), perchloric acid in glacial acetic acid (titrant), crystal violet indicator (for manual titration).[25][26]
-
Procedure:
-
A precisely weighed sample of NMMO monohydrate is dissolved in glacial acetic acid.[27]
-
The solution is titrated with a standardized solution of perchloric acid in glacial acetic acid. The acetic acid solvent enhances the basicity of the amine oxide, allowing for a sharp endpoint.[27]
-
The endpoint is determined potentiometrically by the inflection point of the titration curve or visually by the color change of an indicator (e.g., violet to blue-green for crystal violet).[24][26]
-
A blank titration of the solvent is performed, and the sample titer is corrected accordingly.[26]
-
Safety and Handling
4-Methylmorpholine N-oxide monohydrate requires careful handling due to its hazardous properties.
-
Hazards: It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[5][8][13] It is also hygroscopic and should be protected from moisture.[8]
-
Handling Precautions:
-
Work in a well-ventilated area or under a fume hood to avoid inhaling dust.[13][19]
-
Wear appropriate personal protective equipment (PPE), including chemical safety goggles, impervious gloves, and a lab coat.[13][19]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Store in a tightly closed container in a dry, cool place, away from incompatible materials such as strong oxidizing agents.[18][19]
-
Conclusion
4-Methylmorpholine N-oxide monohydrate is a multifaceted compound whose chemical properties make it a cornerstone reagent in both synthetic chemistry and industrial processes. Its role as a recyclable, effective co-oxidant promotes greener, more efficient catalytic reactions. Simultaneously, its unique ability to dissolve cellulose via hydrogen-bond disruption has paved the way for more sustainable methods of fiber production. A thorough understanding of its properties, reaction mechanisms, and handling requirements is essential for its safe and effective use in research and development.
References
- 1. TPAP/NMO (tetrapropylammonium perruthenate) - Wordpress [reagents.acsgcipr.org]
- 2. N-Methylmorpholine N-oxide - Wikipedia [en.wikipedia.org]
- 3. rroij.com [rroij.com]
- 4. Elucidating the mechanism of the Ley–Griffith (TPAP) alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gfschemicals.com [info.gfschemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 9. 4-甲基吗啡-N-氧化物 一水合物 ≥95.0% (N) | Sigma-Aldrich [sigmaaldrich.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. pennwest.edu [pennwest.edu]
- 12. trace.tennessee.edu [trace.tennessee.edu]
- 13. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 14. grokipedia.com [grokipedia.com]
- 15. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 16. Tetrapropylammonium perruthenate - Wikipedia [en.wikipedia.org]
- 17. Tetrapropylammonium Perruthenate - TPAP [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. Molecular mechanism of cellulose dissolution in N-methyl morpholine-N-oxide: A molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. byjus.com [byjus.com]
- 22. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 23. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 24. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]
- 25. sips.org.in [sips.org.in]
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- 27. mt.com [mt.com]
